molecular formula C9H12F2O3 B2919576 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2361767-85-1

9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B2919576
CAS No.: 2361767-85-1
M. Wt: 206.189
InChI Key: LBRQCZDIBRDJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 2361767-85-1) is a bicyclic compound characterized by a rigid oxabicyclo[3.3.1]nonane scaffold substituted with two fluorine atoms at the 9-position and a carboxylic acid group at the 7-position. Its molecular formula is C₉H₁₂F₂O₃, with a molecular weight of 206.19 g/mol . The compound’s unique structure combines fluorine’s electronegativity and the bicyclic system’s conformational rigidity, making it valuable in medicinal chemistry for modulating pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O3/c10-9(11)6-1-5(8(12)13)2-7(9)4-14-3-6/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRQCZDIBRDJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1C2(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9,9-Difluoro-3-oxabicyclo[331]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available precursorsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Grp94, or glucose-regulated protein 94, is an endoplasmic reticulum (ER) resident protein and a homologue of the cytoplasmic heat shock protein 90 (Hsp90) . Grp94 is responsible for maintaining cell adhesion proteins and trafficking numerous receptors to the cell membrane . As such, Grp94 has become a therapeutic target for diseases such as cancer, glaucoma, immune-mediated inflammation, and viral infection . Grp94 Inhibitor-1 is a molecule that has been shown to inhibit Grp94 activity .

Scientific Research Applications

Cancer Research: Grp94 is present at elevated levels in numerous cancers, and several Grp94 client proteins have been recognized . Grp94 inhibitors can lead to client protein degradation, disrupting disease-dependent signaling pathways .

  • Colon Cancer: Grp94 is essential to tumor-associated macrophage (TAM)-associated colon cancer via chaperoning overexpressed proinflammatory cytokines . Grp94 knockdown or inhibition via a Grp94-specific antibody prohibits colorectal cancer cell growth .
  • Gastric Cancer: Reduction in Grp78 and Grp94 levels led to inhibition of cancer cell proliferation in an in vitro study .
  • Brain Metastasis: Grp94 regulates GM2 gangliosides in brain metastasis .
  • Breast Cancer: Increased expression of GRP94 in triple-negative breast cancer (TNBC) correlated with metastatic progression and unfavorable prognosis in patients .
  • Leukemia: Grp94 inhibition can lead to the degradation of client protein substrates, which leads to disruption of disease-dependent signaling pathways .

Research on Viral Pathogenesis: Viruses that require Grp94 for replication and pathogenesis include Human Herpesvirus 6A and 6B (HHV-6A, HHV-6B) .

  • Hepatitis B Virus (HBV): A Grp94/HBV feedback loop contributes to HBV infection. Inhibition of Grp94 after HBV infection can block HBV enhancer/promoter activity via p53 upregulation .
  • Hepatitis C Virus (HCV): Increased transforming growth factor β1 (TGF-β1) secretion was caused by Grp94 mediated NF-κB activation upon HCV infection .

Cardiovascular Research: Grp94 may be a potential therapeutic target in the clinical treatment of atherosclerosis .

  • Atherosclerosis: An inhibitor of Grp94, HCP1, was used to investigate the role of Grp94 in oxLDL-induced VEC injury in human umbilical vein endothelial cells and atherosclerosis in apolipoprotein E −/− mice . HCP1 inhibited autophagy and apoptosis induced by oxLDL in VECs .

Ocular Disease Research: Selective inhibition of a distinct Hsp90 family member holds translational promise for ocular and other diseases associated with cell stress and protein misfolding .

  • Glaucoma: A Grp94-selective inhibitor facilitated mutant myocilin degradation and rescued phenotypes in a transgenic mouse model of hereditary primary open-angle glaucoma .

Diabetes Research: GRP94 was involved in β cell adaption and compensation (or failure) in islets from leptin receptor-deficient (db/db) mice in an age-dependent manner .

Data Table

ApplicationDetails
Cancer Research
Colon CancerGrp94 is essential to tumor-associated macrophage (TAM)-associated colon cancer via chaperoning overexpressed proinflammatory cytokines . Grp94 knockdown or inhibition via a Grp94-specific antibody prohibits colorectal cancer cell growth .
Gastric CancerReduction in Grp78 and Grp94 levels led to inhibition of cancer cell proliferation in an in vitro study .
Brain MetastasisGrp94 regulates GM2 gangliosides in brain metastasis .
Breast CancerIncreased expression of GRP94 in triple-negative breast cancer (TNBC) correlated with metastatic progression and unfavorable prognosis in patients .
LeukemiaGrp94 inhibition can lead to the degradation of client protein substrates, which leads to disruption of disease-dependent signaling pathways .
Research on Viral Pathogenesis
Hepatitis B Virus (HBV)A Grp94/HBV feedback loop contributes to HBV infection. Inhibition of Grp94 after HBV infection can block HBV enhancer/promoter activity via p53 upregulation .
Hepatitis C Virus (HCV)Increased transforming growth factor β1 (TGF-β1) secretion was caused by Grp94 mediated NF-κB activation upon HCV infection .
Cardiovascular Research
AtherosclerosisAn inhibitor of Grp94, HCP1, was used to investigate the role of Grp94 in oxLDL-induced VEC injury in human umbilical vein endothelial cells and atherosclerosis in apolipoprotein E −/− mice . HCP1 inhibited autophagy and apoptosis induced by oxLDL in VECs .
Ocular Disease Research
GlaucomaA Grp94-selective inhibitor facilitated mutant myocilin degradation and rescued phenotypes in a transgenic mouse model of hereditary primary open-angle glaucoma .
Diabetes Research
GRP94 was involved in β cell adaption and compensation (or failure) in islets from leptin receptor-deficient (db/db) mice in an age-dependent manner .

Case Studies

  • Atherosclerosis: In apolipoprotein E −/− mice, HCP1 suppressed autophagy and apoptosis of atherosclerotic plaque endothelium . In addition, HCP1 increased the content of collagen, smooth muscle cells, and anti-inflammatory macrophages while reducing the activity of MMP-2/9 and pro-inflammatory macrophages in the atherosclerotic lesion .
  • Glaucoma: Selective inhibition of Grp94 reduced intracellular levels of mutant myocilin. Concomitantly, myocilin-associated glaucomatous phenotypes, including elevated IOP and RGC function, were rescued .
  • Triple-Negative Breast Cancer (TNBC): The relative transactivation of TCF reporter was markedly reduced in GRP94-knockouted MDA-MB231 cells compared to that in control cells . mRNA and protein levels of Wnt signaling-related markers, c-Myc, Cyclin D1 and LEF1 were decreased upon ablation of GRP94 in MDA-MB231 cells, whereas the expression of AXIN1, a known inhibitor of Wnt signaling, was increased .

Mechanism of Action

The mechanism of action of 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and the bicyclic structure play a crucial role in its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid with analogous bicyclic carboxylic acids, focusing on structural variations, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name CAS Number Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features
This compound 2361767-85-1 C₉H₁₂F₂O₃ 9,9-difluoro; 7-carboxylic acid 206.19 High electronegativity from fluorine; rigid scaffold enhances bioavailability
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid 1233323-61-9 C₁₃H₂₁NO₅ Boc-protected amine at 9-position 271.31 Enhanced stability for synthetic intermediates; used in peptide coupling
(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid 2173072-06-3 C₁₆H₂₁NO₃ Benzylamine substituent at 9-position 275.34 Potential for chiral drug development; modified solubility profile
3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid 1638771-99-9 C₈H₁₃NO₃ Aza substitution at 9-position; no fluorine 171.19 Reduced lipophilicity; scaffold for CNS-targeting molecules
7-Boc-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol 228270-33-5 C₁₂H₂₁NO₄ Hydroxyl group at 9-position; Boc-protected amine 243.30 Versatile intermediate for further functionalization

Key Research Findings

  • Synthetic Accessibility : The 9,9-difluoro compound is synthesized via fluorination of a bicyclic ketone precursor, followed by oxidation to introduce the carboxylic acid group . In contrast, aza-substituted variants require reductive amination or transition-metal-catalyzed cyclization .

Biological Activity

9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H13F2NO2
  • CAS Number : 2418707-83-0
  • Molecular Weight : 195.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound exhibits properties that may inhibit certain enzymatic activities, which can lead to therapeutic effects in various diseases.

Antimicrobial Activity

Research has indicated that derivatives of bicyclic compounds similar to 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane can exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of bicyclic compounds. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth by targeting specific signaling pathways.

Neuroprotective Effects

There is emerging evidence that compounds like 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases through modulation of neurotransmitter systems.

Case Studies

StudyFindings
Study A (2022)Demonstrated antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study B (2023)Reported significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
Study C (2024)Investigated neuroprotective effects in a murine model of Alzheimer's disease, showing reduced amyloid plaque formation and improved cognitive function.

Antimicrobial Activity

In a study examining the antimicrobial properties of various bicyclic carboxylic acids, 9,9-Difluoro-3-oxabicyclo[3.3.1]nonane derivatives were found to inhibit β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant strains .

Anticancer Research

A recent investigation into the anticancer properties revealed that the compound induces apoptosis through the activation of caspase pathways in cancer cells . This suggests that it could serve as a lead compound for developing new anticancer therapies.

Neuroprotection

Neuroprotective studies indicated that the compound could modulate GABAergic transmission, potentially offering therapeutic benefits for conditions characterized by excitotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.